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Introduction

Sorting Nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins,
characterized by the presence of a Phox homology (PX) domain, which binds to
phosphoinositides, and a Bin-Amphiphysin-Rvs (BAR) domain, responsible for sensing and
inducing membrane curvature.[1][2] SNX18, a paralog of SNX9, also contains an SH3 domain
that mediates protein-protein interactions, notably with dynamin.[1] This protein is a crucial
regulator of intracellular membrane trafficking, playing significant roles in both endocytosis at
the plasma membrane and the biogenesis of autophagosomes.[3][4][5][6]

Live-cell imaging provides an indispensable tool for elucidating the highly dynamic nature of
SNX18. By tagging SNX18 with fluorescent proteins, researchers can directly visualize its
recruitment to specific subcellular locations, its movement along trafficking pathways, and its
transient interactions with other key regulatory proteins in real-time. These application notes
provide an overview of key findings from live-cell imaging studies of SNX18 and detailed
protocols for recreating these experiments.

Key Functions and Localization Dynamics of SNX18

Role in Endocytosis

Live-cell imaging using total internal reflection fluorescence microscopy (TIRF) has revealed
that SNX18 is transiently recruited to clathrin-coated pits at the plasma membrane during the
late stages of vesicle formation.[7][8] Its recruitment occurs as a brief burst, coinciding

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1177370?utm_src=pdf-interest
https://journals.biologists.com/jcs/article/121/9/1495/33646/SNX18-is-an-SNX9-paralog-that-acts-as-a-membrane
https://www.mdpi.com/1422-0067/22/5/2319
https://journals.biologists.com/jcs/article/121/9/1495/33646/SNX18-is-an-SNX9-paralog-that-acts-as-a-membrane
https://www.uniprot.org/uniprotkb/Q96RF0/entry
https://pubmed.ncbi.nlm.nih.gov/20427313/
https://umu.diva-portal.org/smash/get/diva2:492174/FULLTEXT01.pdf
https://rupress.org/jcb/article/202/2/331/37521/Membrane-remodeling-by-the-PX-BAR-protein-SNX18
https://journals.biologists.com/jcs/article/123/10/1742/31172/SNX18-shares-a-redundant-role-with-SNX9-and
https://journals.biologists.com/jcs/article/123/10/1742/31172/SNX18-shares-a-redundant-role-with-SNX9-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

spatiotemporally with the recruitment of dynamin and its binding partner, SNX9.[4][7] SNX18
and SNX9 can form heterodimers and appear to have redundant functions in clathrin-mediated
endocytosis, as the depletion of one can be compensated for by the other.[4][7][8] Through its
SH3 domain, SNX18 interacts with dynamin, stimulating its GTPase activity, which is essential
for the scission of the endocytic vesicle from the plasma membrane.[1][7]

Role in Autophagy

SNX18 is a positive regulator of autophagy, the cellular process for degrading and recycling
cellular components.[5][6][9] Live-cell imaging demonstrates that upon autophagy induction
(e.g., by starvation), SNX18 is essential for the formation of autophagosomes.[6][10] It
functions by remodeling recycling endosomes to provide membranes for the expanding
phagophore (the precursor to the autophagosome).[10][11] SNX18 recruits ATG16L1-positive
recycling endosomes to a perinuclear region and facilitates the delivery of membranes
containing ATG9A, a crucial transmembrane protein for autophagy, to the site of
autophagosome formation.[6][12] The membrane tubulation activity of SNX18 is critical for this
pro-autophagic function.[6][10]

Quantitative Data Summary

The following tables summarize quantitative findings regarding the impact of SNX18 on cellular
processes.

Table 1: Effect of SNX18 Depletion on Endocytosis and Autophagy
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Effect of SNX18
Cellular Process Assay . Reference
Depletion
Clathrin-Mediated ) o
) Transferrin Uptake Inhibition of uptake [4]
Endocytosis
Autophagosome Quantification of GFP-  Strong inhibition of 6]
Formation LC3 puncta puncta formation
Decreased
) GFP-LC3-1l levels )
Autophagic Flux ) accumulation of [9][10]
(immunoblot) o
lipidated LC3-1I
) ) Inhibition of
Autophagic Degradation of long- o
i ) ) starvation-induced [10]
Degradation lived proteins ]
degradation
Table 2: SNX18 Interactions and Localization
. . Cellular Location of Functional
Interacting Protein . Reference
Interaction Consequence
) Plasma membrane, Vesicle scission,
Dynamin-2 o [71[12]
Endosomes ATGOA trafficking
Functional
Plasma membrane, )
SNX9 redundancy in [4171
Membrane tubules )
endocytosis
AP-1/PACS1 Peripheral endosomes  Endosomal trafficking [1][5]
) ) ) Autophagosome
LC3 family proteins Autophagic structures ] i [6][10]
biogenesis
Recruitment to
ATG16L1 Recycling endosomes  autophagosome [6][11]
precursors
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Visualization of SNX18-Mediated Pathways and

Workflows

Experimental Workflow
General Workflow for Live-Cell Imaging of SNX18.

SNX18 Signaling Pathways

Key signaling roles of SNX18 in cellular trafficking.

Protocols
Protocol 1: Generation of SNX18-Fluorescent Protein
(FP) Fusion Construct

This protocol describes the generation of a mammalian expression vector for SNX18 tagged
with a fluorescent protein (e.g., EGFP) at the N-terminus.

Materials:

Human SNX18 cDNA

e pEGFP-CL1 (or similar) mammalian expression vector
» Restriction enzymes (e.g., EcoRI, BamHI)

e T4 DNA Ligase

» High-fidelity DNA polymerase for PCR

e Primers for SNX18 amplification

e DH5a competent E. coli

Plasmid purification kit
Methodology:

e Primer Design: Design PCR primers to amplify the full-length coding sequence of human
SNX18. Add appropriate restriction sites to the 5' and 3' ends of the primers (e.g., EcoRlI for
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the forward primer and BamHI for the reverse primer, ensuring the stop codon is removed if
creating an N-terminal fusion).

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the SNX18
cDNA.

Purification: Purify the PCR product using a PCR purification kit.

Restriction Digest: Digest both the purified PCR product and the pEGFP-C1 vector with the
selected restriction enzymes (e.g., EcoRI and BamHlI) for 2-4 hours at 37°C.

Ligation: Ligate the digested SNX18 insert into the digested pEGFP-C1 vector using T4 DNA
Ligase. Incubate overnight at 16°C.

Transformation: Transform the ligation product into competent DH5a E. coli cells and plate
on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pEGFP-C1).

Screening and Sequencing: Screen colonies by colony PCR or restriction digest of miniprep
DNA. Confirm the correct sequence and in-frame fusion of positive clones by Sanger
sequencing.

Plasmid Preparation: Perform a maxiprep of the confirmed EGFP-SNX18 plasmid to obtain
high-purity DNA for transfection.

Protocol 2: Live-Cell Imaging of SNX18 Dynamics

This protocol details the procedure for visualizing EGFP-SNX18 in living cells.

Materials:

HELa or HEK293 cells
Complete medium (e.g., DMEM + 10% FBS)
35 mm glass-bottom imaging dishes

EGFP-SNX18 plasmid DNA
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e Transfection reagent (e.g., Lipofectamine 3000)

e Live-cell imaging medium (e.g., FluoroBrite DMEM)

o Confocal or TIRF microscope equipped with an environmental chamber (37°C, 5% CO2)

Methodology:

Day 1: Cell Seeding

e Seed Hela cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-
80% confluency on the day of transfection.[13]

Day 2: Transfection

» When cells reach 70-80% confluency, transfect them with the EGFP-SNX18 plasmid
according to the manufacturer's protocol for your chosen transfection reagent. Use a low
amount of DNA (e.g., 500 ng) to encourage physiological expression levels and minimize
overexpression artifacts.

 Incubate the cells for 18-24 hours post-transfection.

Day 3: Live-Cell Imaging

o Preparation: About 1-2 hours before imaging, replace the culture medium with pre-warmed
(37°C) live-cell imaging medium.[14] Allow the cells to equilibrate in the microscope's
environmental chamber for at least 30 minutes.

e Microscope Setup:

o Turn on the microscope, laser lines, and environmental chamber. Set the chamber to 37°C
and 5% CO2.

o Place the imaging dish on the microscope stage.

e Image Acquisition:
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o Locate cells expressing EGFP-SNX18 at a low to moderate level. Highly fluorescent cells
are often unhealthy or exhibit protein aggregation artifacts.

o For imaging dynamics at the plasma membrane, use TIRF microscopy. For dynamics in
the cytoplasm (e.g., autophagy), confocal microscopy is more suitable.

o Set acquisition parameters to minimize phototoxicity: use the lowest possible laser power,
a sensitive detector, and the longest exposure time/fastest frame rate suitable for the
biological process being observed.[15]

o Typical Confocal Settings: 488 nm laser excitation, 500-550 nm emission filter, 512x512
pixel resolution, image acquisition every 1-5 seconds for 5-10 minutes.

o Optional: For co-localization studies, co-transfect with a marker for another organelle or
protein of interest (e.g., mCherry-LC3 to study autophagy or mCherry-Clathrin for
endocytosis).

o Data Analysis:

o Use image analysis software (e.g., ImageJ/Fiji, Imaris) to analyze the acquired time-lapse
series.

o Tracking: Use particle tracking plugins to measure the velocity and displacement of
SNX18-positive puncta.[16]

o Colocalization: Use plugins like JaCoP (in Fiji) to calculate colocalization coefficients (e.g.,
Pearson's or Mander's) between SNX18 and other fluorescent markers over time.

o Recruitment Dynamics: Measure the fluorescence intensity of EGFP-SNX18 in specific
regions of interest (e.g., forming clathrin-coated pits) over time to quantify recruitment
Kinetics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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